molecular formula C22H17BrN4O B5916978 N'-[(1-benzyl-1H-indol-3-yl)methylene]-5-bromonicotinohydrazide

N'-[(1-benzyl-1H-indol-3-yl)methylene]-5-bromonicotinohydrazide

Cat. No. B5916978
M. Wt: 433.3 g/mol
InChI Key: NYFPJTUGPOJGFQ-ROTLSHHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(1-benzyl-1H-indol-3-yl)methylene]-5-bromonicotinohydrazide, also known as BNINH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BNINH belongs to the class of hydrazide derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and antioxidant properties. In

Mechanism of Action

The mechanism of action of N'-[(1-benzyl-1H-indol-3-yl)methylene]-5-bromonicotinohydrazide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N'-[(1-benzyl-1H-indol-3-yl)methylene]-5-bromonicotinohydrazide has been found to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer. It also activates the JNK and p38 MAPK signaling pathways, which are involved in apoptosis and cell cycle regulation. N'-[(1-benzyl-1H-indol-3-yl)methylene]-5-bromonicotinohydrazide has also been shown to inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in inflammation.
Biochemical and Physiological Effects:
N'-[(1-benzyl-1H-indol-3-yl)methylene]-5-bromonicotinohydrazide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cells and animal models. N'-[(1-benzyl-1H-indol-3-yl)methylene]-5-bromonicotinohydrazide has also been found to induce apoptosis and inhibit the proliferation of cancer cells. Additionally, N'-[(1-benzyl-1H-indol-3-yl)methylene]-5-bromonicotinohydrazide has been shown to reduce oxidative stress and improve antioxidant status in cells and animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of N'-[(1-benzyl-1H-indol-3-yl)methylene]-5-bromonicotinohydrazide is its ability to exhibit multiple biological activities, making it a potential candidate for the development of novel therapeutics. Additionally, the synthesis of N'-[(1-benzyl-1H-indol-3-yl)methylene]-5-bromonicotinohydrazide is relatively simple and yields a high purity product. However, one of the limitations of N'-[(1-benzyl-1H-indol-3-yl)methylene]-5-bromonicotinohydrazide is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research of N'-[(1-benzyl-1H-indol-3-yl)methylene]-5-bromonicotinohydrazide. One potential direction is to investigate its potential therapeutic applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to explore the structure-activity relationship of N'-[(1-benzyl-1H-indol-3-yl)methylene]-5-bromonicotinohydrazide and its derivatives to identify more potent and selective compounds. Additionally, the development of novel formulations to improve the solubility and bioavailability of N'-[(1-benzyl-1H-indol-3-yl)methylene]-5-bromonicotinohydrazide could enhance its potential as a therapeutic agent.

Synthesis Methods

The synthesis of N'-[(1-benzyl-1H-indol-3-yl)methylene]-5-bromonicotinohydrazide involves the condensation of 5-bromonicotinic acid hydrazide and 1-benzyl-1H-indole-3-carbaldehyde in the presence of acetic acid and ethanol. The reaction is carried out under reflux at 60°C for 12 hours, followed by purification through column chromatography. The yield of the reaction is approximately 70%, and the purity of the final product is confirmed through NMR and IR spectroscopy.

Scientific Research Applications

N'-[(1-benzyl-1H-indol-3-yl)methylene]-5-bromonicotinohydrazide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N'-[(1-benzyl-1H-indol-3-yl)methylene]-5-bromonicotinohydrazide has also been shown to possess anti-tumor activity by inducing apoptosis and inhibiting the proliferation of cancer cells. Additionally, N'-[(1-benzyl-1H-indol-3-yl)methylene]-5-bromonicotinohydrazide has been found to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.

properties

IUPAC Name

N-[(Z)-(1-benzylindol-3-yl)methylideneamino]-5-bromopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN4O/c23-19-10-17(11-24-13-19)22(28)26-25-12-18-15-27(14-16-6-2-1-3-7-16)21-9-5-4-8-20(18)21/h1-13,15H,14H2,(H,26,28)/b25-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYFPJTUGPOJGFQ-ROTLSHHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=NNC(=O)C4=CC(=CN=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)/C=N\NC(=O)C4=CC(=CN=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(Z)-(1-Benzyl-1H-indol-3-YL)methylidene]-5-bromopyridine-3-carbohydrazide

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